molecular formula C22H17NO4S B3617776 3-{[(9H-xanthen-9-ylthio)acetyl]amino}benzoic acid

3-{[(9H-xanthen-9-ylthio)acetyl]amino}benzoic acid

Cat. No. B3617776
M. Wt: 391.4 g/mol
InChI Key: QDMHFSRJHRLOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xanthones (9H-xanthen-9-ones) are yellow-colored and oxygen-containing heterocycles . The dibenzo-γ-pyrone framework of the parent xanthone corresponds to the molecular formula of C13H8O2 . Many oxygenated heterocycles possess pharmacological activities, and the xanthone class is not an exception .


Synthesis Analysis

The synthesis of xanthones has been achieved through various methods. The classical method reported by Michael and Kostanecki involved using a mixture of polyphenol and different salicylic acids heated with acetic anhydride as the dehydrating agent . In 1955, it was found that the use of zinc chloride/phosphoryl chloride produced xanthones in better yield and with shorter reaction times .


Molecular Structure Analysis

The dibenzo-γ-pyrone framework of the parent xanthone corresponds to the molecular formula of C13H8O2 . The number and class of rings A and B derive from the biosynthetic pathways in higher plants leading to the acetate-derived A-ring (carbons 1–4) and the shikimic acid pathway-derived B-ring (carbons 5–8) .


Chemical Reactions Analysis

The synthesis of xanthones involves various chemical reactions, including the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .

Future Directions

The future directions in the field of xanthone research involve further investigation of their synthesis, biological activities, and potential applications. This includes the isolation of xanthone natural products and the synthesis of new xanthones .

properties

IUPAC Name

3-[[2-(9H-xanthen-9-ylsulfanyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c24-20(23-15-7-5-6-14(12-15)22(25)26)13-28-21-16-8-1-3-10-18(16)27-19-11-4-2-9-17(19)21/h1-12,21H,13H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMHFSRJHRLOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)SCC(=O)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(9H-xanthen-9-ylthio)acetyl]amino}benzoic acid
Reactant of Route 2
3-{[(9H-xanthen-9-ylthio)acetyl]amino}benzoic acid
Reactant of Route 3
3-{[(9H-xanthen-9-ylthio)acetyl]amino}benzoic acid
Reactant of Route 4
Reactant of Route 4
3-{[(9H-xanthen-9-ylthio)acetyl]amino}benzoic acid
Reactant of Route 5
3-{[(9H-xanthen-9-ylthio)acetyl]amino}benzoic acid
Reactant of Route 6
3-{[(9H-xanthen-9-ylthio)acetyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.